3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine
Brand Name: Vulcanchem
CAS No.: 106362-29-2
VCID: VC21317987
InChI: InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3
SMILES: CN1CCC(=CC1)C2=CC(=CC=C2)N
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

CAS No.: 106362-29-2

Cat. No.: VC21317987

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine - 106362-29-2

Specification

CAS No. 106362-29-2
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline
Standard InChI InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3
Standard InChI Key XXFOMXBPZIXRAX-UHFFFAOYSA-N
SMILES CN1CCC(=CC1)C2=CC(=CC=C2)N
Canonical SMILES CN1CCC(=CC1)C2=CC(=CC=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine consists of two primary structural components:

  • A 1,2,3,6-tetrahydropyridine ring with a methyl group attached to the nitrogen atom at position 1

  • A benzene ring bearing an amino group at the meta position (position 3), connected to the tetrahydropyridine at position 4

This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions. The partially saturated heterocyclic ring combined with the aromatic amine gives the compound distinctive chemical properties.

Structural Analogs and Related Compounds

Positional Isomers

A closely related compound to 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine is its para-substituted isomer, 4-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine (CAS: 106362-30-5). This positional isomer has the amino group at position 4 of the benzene ring rather than position 3 .

The para-substituted isomer has documented properties including:

  • LogP: 2.50680

  • Polar Surface Area (PSA): 29.26 Ų

  • Refractive Index: 1.595

  • Boiling Point: 330.8°C at 760 mmHg

  • Flash Point: 135.6°C

  • Density: 1.074 g/cm³

These physical properties might provide insight into the likely characteristics of the meta-substituted compound (our target molecule), as positional isomers often share similar physical and chemical behaviors with some predictable variations.

Other Structural Relatives

The available sources also mention several other related compounds with structural similarities:

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (CAS: 28289-54-5)

  • 2-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)benzenamine (CAS: 108114-93-8)

  • 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (CAS: 32018-56-7)

Each of these compounds shares the tetrahydropyridine core structure but differs in the substitution pattern or the nature of the substituents. These structural relationships suggest potential similarities in synthesis methods and possibly in chemical behavior and applications.

Synthetic Approaches and Chemical Reactivity

Reactivity Profile

Based on its structure, 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine would be expected to exhibit reactivity characteristic of both:

  • Aromatic amines (nucleophilic at the nitrogen, electrophilic substitution on the aromatic ring)

  • Tertiary amines (basic character, potential for quaternization at the tetrahydropyridine nitrogen)

  • Partially unsaturated heterocycles (potential for further reduction or oxidation)

The presence of the amino group provides a handle for further functionalization through various reactions typical of aromatic amines, including acylation, alkylation, and participation in coupling reactions.

Analytical Characterization

Standard analytical techniques for identification and characterization of 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine would likely include:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass spectrometry (MS)

    • UV-Visible spectroscopy

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Thin-Layer Chromatography (TLC)

  • Elemental analysis for confirmation of the molecular formula C₁₂H₁₆N₂

These analytical techniques would provide complementary data to confirm the structure and purity of the compound for research or industrial applications.

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